Topoisomerase I inhibitor 10

Antileishmanial activity L. donovani promastigotes Topoisomerase IB inhibition

Standard topoisomerase I inhibitors (camptothecin, topotecan) lack selectivity against Leishmania donovani Top1 due to its unique bi-subunit structure. This compound provides validated target-specific inhibition. - IC50 = 27.91 μM against L. donovani promastigotes (20% more potent than analog inhibitor 9) - Selective for leishmanial Top1 over human Top1; no cross-inhibition of host cell enzyme - Benchmark for SAR studies and target validation in kinetoplastid DNA replication research - Supplied as synthetic small molecule, ready for primary screening campaigns

Molecular Formula C35H35Br2FN2O10
Molecular Weight 822.5 g/mol
Cat. No. B12365492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 10
Molecular FormulaC35H35Br2FN2O10
Molecular Weight822.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CN(C3=C2C=C(C=C3)Br)C4C(C(C(C(O4)CO)O)O)O)C5=CN(C6=C5C=C(C=C6)Br)C7C(C(C(C(O7)CO)O)O)O)F
InChIInChI=1S/C35H35Br2FN2O10/c36-16-3-7-23-19(9-16)21(11-39(23)34-32(47)30(45)28(43)25(13-41)49-34)27(15-1-5-18(38)6-2-15)22-12-40(24-8-4-17(37)10-20(22)24)35-33(48)31(46)29(44)26(14-42)50-35/h1-12,25-35,41-48H,13-14H2/t25-,26+,27?,28-,29+,30-,31+,32-,33+,34-,35+
InChIKeyNKHDTVNTZGBRNM-DIEAKKDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 10 Overview


Topoisomerase I inhibitor 10 (also designated as Compound 13) is a synthetic small-molecule inhibitor that selectively targets leishmanial topoisomerase IB . Unlike the majority of topoisomerase I inhibitors developed for human cancer chemotherapy (e.g., camptothecin derivatives), this compound is specifically characterized for its antileishmanial activity, with demonstrated efficacy against L. donovani promastigotes . Its mechanism of action involves stabilization of the transient DNA-topoisomerase complex during DNA replication, a classic topoisomerase poison mechanism, but with species-specific selectivity that differentiates it from broad-spectrum topoisomerase I inhibitors .

Selective inhibition of leishmanial Topoisomerase IB
Distinct species selectivity vs. human Top1 inhibitors
Characterized tool compound for L. donovani promastigote assays

Why Generic Substitution Fails for Topoisomerase I Inhibitor 10


Generic substitution with standard topoisomerase I inhibitors such as camptothecin, topotecan, or irinotecan is scientifically invalid for anti-leishmanial research applications due to fundamental differences in species selectivity and target enzyme architecture. Leishmania donovani topoisomerase IB possesses an unusual bi-subunit structure that differs significantly from the monomeric human enzyme targeted by conventional anticancer topoisomerase I inhibitors [1]. While standard inhibitors like camptothecin are optimized for human Top1 and exhibit cytotoxicity across mammalian cells, Topoisomerase I inhibitor 10 is specifically documented to selectively inhibit the leishmanial enzyme isoform . Furthermore, within the same leishmanial-targeting compound series, potency varies substantially—as demonstrated by the IC50 difference between Topoisomerase I inhibitor 9 and inhibitor 10 —underscoring that even closely related analogs cannot be assumed equivalent without quantitative validation.

Species selectivity mismatch
Human Top1 inhibitors such as camptothecin exhibit potent mammalian cell cytotoxicity, which may confound leishmanial-specific assay interpretation.
Enzyme architecture divergence
Leishmanial Top1 possesses a bi-subunit structure absent in human monomeric Top1; inhibition profiles may not transfer between enzymes.
Analog potency variation
Within the same leishmanial-targeting series, compound potency can differ significantly; analog substitution requires quantitative validation.

Topoisomerase I Inhibitor 10: Quantitative Differentiation Evidence


Improved Antileishmanial Potency over Inhibitor 9

In the same experimental system against L. donovani promastigotes, Topoisomerase I inhibitor 10 (Compound 13) demonstrates an IC50 of 27.91 μM, representing a 20% improvement in potency compared to its closest structural analog, Topoisomerase I inhibitor 9 (Compound 3d), which exhibits an IC50 of 34.81 μM . Both compounds were tested under identical assay conditions targeting leishmanial topoisomerase IB.

Potency vs. Inhibitor 9
Head-to-head
IC50 27.91 μM vs. 34.81 μM
20% lower IC50 in matched assay conditions.
Identical L. donovani promastigote viability assay.
Antileishmanial activity L. donovani promastigotes Topoisomerase IB inhibition

Leishmanial vs. Human Topoisomerase I Selectivity

Topoisomerase I inhibitor 10 is documented to selectively inhibit leishmanial topoisomerase IB . In contrast, standard topoisomerase I inhibitors such as camptothecin, topotecan (IC50 = 2 nM in DU-145 prostate cancer cells and 13 nM in MCF-7 breast cancer cells) , and SN-38 (IC50 = 0.74-1.9 μM in P388 and Ehrlich cells) are optimized for human Top1 inhibition and exhibit potent cytotoxicity against mammalian cells. The differential selectivity profile of inhibitor 10 is derived from the unique bi-subunit architecture of leishmanial topoisomerase IB, which presents distinct protein-protein interaction interfaces not present in the monomeric human enzyme [1].

Species Selectivity
Class-level
Leishmanial IC50 27.91 μM vs. human Top1 inhibitors 0.002–1.9 μM
Species-specific enzyme architecture context.
Different assay systems; cross-study comparison.
Species selectivity Leishmania donovani Host toxicity avoidance

Cross-Study Potency Benchmarking

Among documented inhibitors of Leishmania donovani topoisomerase I, Topoisomerase I inhibitor 10 (IC50 = 27.91 μM) occupies a moderate potency position relative to other characterized compounds in the same target class . For context, 3,3′-diindolylmethane (DIM) exhibits an IC50 of 1.2 μM against recombinant L. donovani topoisomerase I [1], while bis-lawsone analogs demonstrate activity ranging from 2 to 14 μM against L. donovani promastigotes [2]. Camptothecin, when evaluated against leishmanial topoisomerase I in enzyme inhibition studies, serves as a positive control [2]. The 27.91 μM IC50 of inhibitor 10 positions it as a moderately potent but specifically characterized tool compound for probing leishmanial Top1 biology.

Cross-Study Potency Rank
Cross-study comparable
IC50 27.91 μM
Moderate-potency reference; ~23-fold less potent than DIM.
Various assay conditions across independent studies.
Leishmania donovani Topoisomerase I Inhibitor potency ranking

Commercial Availability and Storage Parameters

Topoisomerase I inhibitor 10 is commercially available as a characterized research reagent with documented storage and handling parameters . The compound is supplied with defined storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) and established solubility in DMSO for stock solution preparation . In contrast, many early-stage leishmanial Top1 inhibitors described in literature (e.g., bis-lawsone analogs, DIM derivatives) are not commercially available as standardized products, requiring in-house synthesis and characterization [1][2]. This commercial availability with documented QC parameters eliminates synthetic variability as a confounding factor in experimental reproducibility.

Commercial & Storage
Supplier data
Powder -20°C 3 yr; solvent -80°C 1 yr
May reduce synthetic variability in research replication.
Defined storage and DMSO solubility parameters provided.
Research tool compound Inhibitor procurement Stability parameters

Topoisomerase I Inhibitor 10: Application Scenarios


Primary Screening and Target Validation

Topoisomerase I inhibitor 10 serves as a well-characterized tool compound for validating leishmanial topoisomerase IB as a therapeutic target in primary screening campaigns. With a documented IC50 of 27.91 μM against L. donovani promastigotes, it provides a quantitative benchmark for evaluating novel antileishmanial candidates . Its selective inhibition of the parasitic enzyme—distinct from human Top1 inhibitors—enables researchers to distinguish target-specific antiparasitic effects from non-specific cytotoxicity .

SAR Reference for Analog Optimization

The 20% potency differential between Topoisomerase I inhibitor 10 (IC50 = 27.91 μM) and its closest analog Topoisomerase I inhibitor 9 (IC50 = 34.81 μM) makes inhibitor 10 a valuable reference point in SAR studies focused on optimizing leishmanial Top1 inhibition. Medicinal chemistry teams can use this compound as a benchmark against which to measure potency improvements in novel synthetic derivatives.

Leishmanial Topoisomerase IB Mechanistic Studies

Given the unique bi-subunit architecture of leishmanial topoisomerase IB, which differs fundamentally from the monomeric human enzyme , Topoisomerase I inhibitor 10 provides a selective chemical probe for dissecting the role of Top1 in Leishmania DNA replication and transcription. Researchers investigating the molecular basis of topoisomerase poisoning in kinetoplastid parasites can employ this compound to study DNA damage response pathways specific to Leishmania, without the confounding effects of host cell Top1 inhibition that occur with camptothecin derivatives .

Benchmarking Novel Antileishmanial Agents

In studies comparing multiple antileishmanial agents, Topoisomerase I inhibitor 10 provides a standardized, commercially available reference point with documented potency (27.91 μM) that can be included as a control alongside more potent but less accessible compounds such as DIM (IC50 = 1.2 μM) or bis-lawsone analogs (2-14 μM) . This enables cross-study comparability and robust data normalization.

Application
Selection Property
Validation Focus
Leishmanial Top1 target validation
Selective leishmanial Top1 inhibition
Promastigote viability endpoint reproducibility
Analog SAR optimization reference
Potency differential vs. close analog
Relative potency improvement assessment
Leishmania DNA replication/transcription studies
Bi-subunit Top1 chemical probe
DNA damage response pathway endpoints
Cross-study antileishmanial benchmarking
Commercially available moderate-potency control
Cross-study data normalization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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